Methyl 2,6-difluoro-3,5-dimethoxybenzoate
Overview
Description
Methyl 2,6-difluoro-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-difluoro-3,5-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2,6-difluoro-3,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound often involves similar esterification reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0-20°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: (2,6-difluoro-3,5-dimethoxyphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-difluoro-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,6-difluoro-3,5-dimethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluoro-3,5-dimethoxybenzoate: Characterized by the presence of two fluorine atoms and two methoxy groups.
Methyl 2-formyl-3,5-dimethoxybenzoate: Contains a formyl group instead of fluorine atoms.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to the specific arrangement of fluorine and methoxy groups, which imparts distinct chemical and physical properties. These properties make it valuable in various synthetic and research applications .
Biological Activity
Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a compound of growing interest in the fields of chemistry and biology due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H12F2O4
- CAS Number : 651734-55-3
- Molecular Weight : 248.21 g/mol
This compound is used as an intermediate in synthesizing more complex organic molecules and has been investigated for its potential interactions with biomolecules in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which plays a crucial role in melanin production. This inhibition can have implications for treating hyperpigmentation disorders .
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to neuroprotective effects by scavenging free radicals and preventing oxidative stress .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Antibacterial Efficacy : The compound showed promising antibacterial activity against various strains such as Klebsiella pneumoniae and Staphylococcus aureus. This suggests its potential use in developing antimicrobial agents .
Cytotoxicity and Cell Viability
Research involving cellular assays has evaluated the cytotoxic effects of this compound on different cell lines:
- In a study assessing cell viability in murine B16F10 cells (a model for melanoma), concentrations up to 20 µM did not exhibit significant cytotoxicity. However, higher concentrations led to increased cell death, indicating a dose-dependent response .
Case Studies and Research Findings
-
Tyrosinase Inhibition Study :
- A study investigated the inhibitory effects of various analogs on tyrosinase activity in B16F10 cells. This compound exhibited significant inhibition at concentrations above 10 µM. This effect was compared to standard inhibitors like kojic acid, demonstrating its potential as a therapeutic agent for skin disorders related to melanin production .
- Antioxidant Activity Assessment :
Data Tables
Activity Type | Concentration Tested (µM) | Effect Observed |
---|---|---|
Tyrosinase Inhibition | 10 | Significant inhibition compared to control |
Cytotoxicity (B16F10) | ≤20 | No significant cytotoxicity |
Antioxidant Activity | Varies | Effective scavenging of free radicals |
Properties
IUPAC Name |
methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-14-5-4-6(15-2)9(12)7(8(5)11)10(13)16-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXQKMLYIPFJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)OC)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732176 | |
Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-55-3 | |
Record name | Methyl 2,6-difluoro-3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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